3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a morpholine ring, and a thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that this compound could influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the effects could be diverse, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-difluorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine to form an intermediate amide.
Morpholine introduction: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques and the scaling up of reaction conditions to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of morpholine.
3,4-difluoro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties. The presence of both fluorine atoms and a morpholine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,4-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIELXTFOGPOYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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